REACTION_SMILES
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[CH3:26][OH:27].[Na+:25].[OH-:24].[o:1]1[c:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][O:16][C:17]([c:18]3[o:19][cH:20][cH:21][cH:22]3)=[O:23])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][OH:16])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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O=C(OCCN1CCN(C(=O)c2ccco2)CC1)c1ccco1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCCN1CCN(C(=O)c2ccco2)CC1)c1ccco1
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Name
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Type
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product
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Smiles
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O=C(c1ccco1)N1CCN(CCO)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |